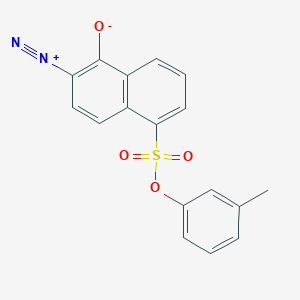

m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Description

m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS: 1129-41-5, EINECS: 214-446-0) is a diazonaphthalene sulphonate ester characterized by a naphthalene backbone substituted with a diazo group at position 6 and a sulphonate ester linked to an m-tolyl (3-methylphenyl) group . This compound belongs to a class of reactive intermediates widely used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for method development . Its structure combines photolabile diazo functionality with a sulfonate ester, making it valuable in applications requiring controlled reactivity, such as photoresist materials or dye synthesis precursors .

Properties

CAS No. |

82758-41-6 |

|---|---|

Molecular Formula |

C17H12N2O4S |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate |

InChI |

InChI=1S/C17H12N2O4S/c1-11-4-2-5-12(10-11)23-24(21,22)16-7-3-6-14-13(16)8-9-15(19-18)17(14)20/h2-10H,1H3 |

InChI Key |

ZDHKVKPEDSPOQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves multiple steps, starting with the diazotization of naphthalene derivatives. The reaction conditions often require the use of strong acids and careful temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow chemistry can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced naphthalene derivatives, and substituted naphthalene sulfonic acids.

Scientific Research Applications

Chemistry: In chemistry, m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: This compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.

Medicine: In the medical field, it is explored for its potential use in drug design and as a precursor for therapeutic agents.

Industry: The compound is also used in the dye and pigment industry due to its ability to form stable and vibrant colors.

Mechanism of Action

The mechanism by which m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate with structurally related diazonaphthalene sulphonates, emphasizing differences in substituents, physicochemical properties, and applications:

*Inferred from structural analogs (e.g., o-anisyl variant ).

†Estimated based on substituent contributions (methyl groups increase LogP vs. polar substituents).

Key Findings:

Substituent Effects on Lipophilicity :

- Bulky hydrophobic groups (e.g., isopropylbiphenyl in 50764-82-4) increase LogP (4.85), enhancing retention in reverse-phase HPLC .

- Polar substituents like methoxy (o-anisyl variant) reduce lipophilicity but introduce hydrogen-bonding sites, affecting solubility .

- The m-tolyl group balances moderate lipophilicity (~LogP 3.9) with steric bulk, making it suitable for applications requiring controlled reactivity .

Analytical Utility :

- The 2,4-dichlorophenyl variant (LogP 3.81) is optimized for halogen-specific detection in HPLC, whereas the tert-butyl variant’s high molecular weight (382.43 g/mol) suits preparative chromatography .

- Methyl and m-tolyl esters are preferred for method development due to intermediate retention times and compatibility with acetonitrile/water mobile phases .

Hazard Profiles :

- All diazo compounds exhibit inherent reactivity (e.g., nitrogen gas release upon decomposition). The m-tolyl variant shares aquatic toxicity risks (H413) with analogs used in industrial dye synthesis .

- Chlorinated variants may generate toxic byproducts, necessitating stringent waste management .

Research Implications

- Synthetic Chemistry : Substituent choice (e.g., m-tolyl vs. o-anisyl) tailors reactivity for photoresist or crosslinking applications .

- Environmental Impact : The persistence of sulphonate esters in aquatic systems warrants further ecotoxicological studies, particularly for high-volume variants like the tert-butyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.